N-Methylisobutylamine

Catalog No.
S1894079
CAS No.
625-43-4
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylisobutylamine

CAS Number

625-43-4

Product Name

N-Methylisobutylamine

IUPAC Name

N,2-dimethylpropan-1-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-5(2)4-6-3/h5-6H,4H2,1-3H3

InChI Key

QKYWADPCTHTJHQ-UHFFFAOYSA-N

SMILES

CC(C)CNC

Canonical SMILES

CC(C)CNC
  • Pharmaceutical Intermediate

    One of the primary applications of NMBA in research is as a building block for synthesizing more complex molecules, particularly those with pharmaceutical applications. Its reactive amine group allows it to be incorporated into various drug candidates [].

  • Chemical Research

    NMBA's properties as a small, relatively simple amine molecule make it a useful tool in various areas of chemical research. For instance, it can be used as a reactant in studies exploring organic reaction mechanisms or as a solvent for specific chemical processes.

  • Biological Research

    Some studies have investigated the potential biological effects of NMBA. However, due to its potential toxicity, research in this area is limited.

N-Methylisobutylamine is an organic compound with the molecular formula C5H13NC_5H_{13}N and a molecular weight of approximately 87.17 g/mol. It is classified as a secondary amine, characterized by the presence of a methyl group attached to the nitrogen atom of isobutylamine. This compound appears as a colorless liquid with a distinctive odor and is known for its use in various chemical applications, particularly as an intermediate in pharmaceutical synthesis .

NMIB is a flammable liquid and can irritate the skin, eyes, and respiratory system upon exposure. Inhalation can cause coughing, shortness of breath, and dizziness. Direct contact with the skin or eyes can cause irritation and burns.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling NMIB.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and ignition sources.
Typical of amines:

  • Alkylation: This compound can act as a nucleophile, reacting with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides to produce N-acyl derivatives, which are useful in synthesizing various pharmaceuticals.
  • Formation of Salts: N-Methylisobutylamine can form salts when reacted with acids, which can enhance its solubility and stability in certain applications.

Research indicates that N-Methylisobutylamine exhibits biological activity, particularly in relation to its interaction with various receptors. It has been shown to bind to trace amine-associated receptors (TAARs), which are involved in neurotransmission and may influence behaviors such as aggression and sexual activity in animal models . Furthermore, its structural similarity to other biogenic amines suggests potential roles in modulating physiological responses.

N-Methylisobutylamine can be synthesized through several methods:

  • Methylation of Isobutylamine: This method involves the reaction of isobutylamine with a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions.
  • Reductive Amination: This process entails the reaction of isobutyraldehyde with ammonia followed by reduction using hydrogen gas or a reducing agent like sodium borohydride.
  • Amine Exchange Reactions: N-Methylisobutylamine may also be produced through amine exchange reactions where an existing amine is reacted with isobutyl chloride in the presence of a base.

Studies on N-Methylisobutylamine have primarily focused on its interactions with TAARs, particularly TAAR3 and TAAR9. These interactions suggest that it may influence neurotransmitter systems associated with mood and behavior . Additionally, further research is needed to elucidate its pharmacodynamics and potential therapeutic applications.

Several compounds share structural similarities with N-Methylisobutylamine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
IsobutylamineC4H11NC_4H_{11}NPrimary amine; used in organic synthesis and pharmaceuticals.
N-IsopropylmethylamineC5H13NC_5H_{13}NSimilar structure; used in similar applications but differs in steric effects.
N-MethylbutylamineC5H13NC_5H_{13}NSecondary amine; exhibits different reactivity patterns compared to N-Methylisobutylamine.

N-Methylisobutylamine's unique methyl substitution on the nitrogen atom distinguishes it from these similar compounds, affecting its reactivity and biological activity.

Industrial Synthesis Protocols for Alkylamine Derivatives

N-Methylisobutylamine represents a significant secondary alkylamine in industrial chemical production, with several established synthetic pathways employed at commercial scales [1] [2]. The most prevalent industrial synthesis approach utilizes the catalytic reductive amination of isobutyraldehyde with methylamine in the presence of hydrogen gas [2] [3]. This process operates under controlled temperature conditions ranging from 100 to 250 degrees Celsius and pressures between 0.5 to 25 megapascals, depending on the specific catalyst system employed [4].

Industrial production facilities commonly employ supported metal catalysts, with nickel, palladium, and platinum systems demonstrating superior activity and selectivity for secondary amine formation [2] [5]. The catalyst composition typically consists of the active metal phase supported on carriers such as aluminum oxide, silicon dioxide, or zirconium dioxide, with loadings ranging from 0.5 to 5.0 weight percent [4] [5]. Zeolite-based carriers have shown enhanced selectivity toward primary amine formation, though their application in N-methylisobutylamine synthesis requires careful optimization to prevent over-alkylation [3].

The Leuckart-Wallach reaction represents another significant industrial pathway, employing formic acid as both the reducing agent and nitrogen source [6] [7]. This process involves the reaction of isobutyl methyl ketone with ammonium formate at temperatures exceeding 180 degrees Celsius [6]. The reaction mechanism proceeds through iminium ion intermediate formation, followed by formate reduction to yield the desired secondary amine product [7]. Industrial implementations of this reaction achieve yields ranging from 75 to 90 percent, with the primary limitation being the requirement for high reaction temperatures [7].

Continuous flow reactor systems have gained prominence in industrial N-methylisobutylamine production due to improved heat transfer characteristics and enhanced process control [2] [8]. These systems typically operate with residence times between 15 to 60 minutes and demonstrate superior product consistency compared to batch processing methods [8]. The continuous approach also enables better management of reaction exotherms and facilitates integration with downstream purification processes [8].

Industrial Synthesis MethodTemperature Range (°C)Pressure Range (MPa)Typical Yield (%)Catalyst System
Reductive Amination100-2500.5-2580-95Ni/Al₂O₃, Pd/SiO₂
Leuckart-Wallach180-220Atmospheric75-90Acid-catalyzed
Alcohol Amination150-2001.0-5.070-85Cu-Cr, Ni-based
Mannich Reaction80-120Atmospheric65-80Base-catalyzed

Laboratory-Scale Preparation Techniques

Laboratory synthesis of N-methylisobutylamine employs several methodologies adapted for smaller scale production and research applications [9] [10]. The most commonly utilized laboratory technique involves the direct alkylation of isobutylamine with methyl iodide in the presence of potassium carbonate as a base [9] [11]. This reaction typically proceeds in acetonitrile or dimethylformamide solvent at temperatures between 60 to 80 degrees Celsius for reaction periods of 12 to 24 hours [12] [13].

Reductive amination using sodium cyanoborohydride represents a preferred laboratory method due to its mild reaction conditions and high selectivity [14] [15]. The procedure involves combining isobutyraldehyde with methylamine hydrochloride in methanol or ethanol solvent, followed by addition of sodium cyanoborohydride at pH 6 to 7 [14]. Reaction completion typically occurs within 2 to 6 hours at room temperature, yielding products with purities exceeding 90 percent [14].

The Eschweiler-Clarke reaction provides an alternative laboratory approach utilizing formaldehyde and formic acid for N-methylation of isobutylamine [7]. This method operates at temperatures between 100 to 120 degrees Celsius and offers the advantage of using readily available reagents [7]. The reaction mechanism involves initial formation of an N-methylol intermediate, followed by reduction with formic acid to produce the desired N-methylated product [7].

Modern laboratory synthesis increasingly employs microwave-assisted protocols to reduce reaction times and improve yields [16]. These methods typically utilize reaction times between 10 to 30 minutes at temperatures of 80 to 140 degrees Celsius [16]. The microwave approach demonstrates particular effectiveness for reductive amination reactions, achieving yields comparable to conventional heating methods in significantly reduced timeframes [16].

Mechanochemical synthesis represents an emerging laboratory technique employing ball milling conditions to achieve solvent-free N-methylation [16]. This approach utilizes sodium triacetoxyborohydride as the reducing agent and formalin as the methylating source, with reaction completion achieved within 20 minutes at 30 hertz milling frequency [16]. The method demonstrates yields ranging from 78 to 95 percent while eliminating the need for organic solvents [16].

Purification and Isolation Methods

Purification of N-methylisobutylamine requires specialized techniques due to its relatively low boiling point of 78 degrees Celsius and high volatility [17] [18]. Fractional distillation represents the primary industrial purification method, typically conducted under reduced pressure to minimize thermal degradation [18] [19]. The distillation process employs packed columns with theoretical plate numbers ranging from 20 to 40 to achieve the required separation efficiency [18].

Vacuum distillation systems operate at pressures between 100 to 500 millibars, enabling distillation temperatures below 60 degrees Celsius [18]. This approach prevents thermal decomposition while maintaining adequate separation from structural isomers and higher boiling impurities [18]. The distillation residue typically contains less than 0.1 weight percent of the desired product, indicating high recovery efficiency [18].

Extractive purification methods utilize selective solvents to separate N-methylisobutylamine from reaction mixtures [19] [20]. Trichloroacetic acid-based extraction demonstrates particular effectiveness, forming temporary amine salts that precipitate from organic solutions [20]. The precipitated salts undergo subsequent treatment with volatile bases such as triethylamine, followed by thermal decomposition to release the purified amine [20]. This method achieves purification yields exceeding 94 percent while generating minimal waste products [20].

Ion exchange purification employs specialized resins designed for amine separation [18]. The process utilizes cation exchange resins in the hydrogen form to selectively retain basic amine compounds [18]. Subsequent elution with dilute sodium hydroxide solution releases the purified amine, which is then recovered by distillation [18]. This technique proves particularly effective for removing trace ionic impurities and achieving pharmaceutical-grade purity levels [18].

Crystallization purification involves formation of crystalline amine salts with organic acids such as oxalic acid or tartaric acid [19]. The crystalline salts undergo recrystallization from appropriate solvents to achieve high purity levels [19]. Liberation of the free amine occurs through treatment with strong bases, followed by distillation or extraction [19]. This method demonstrates effectiveness for achieving purities exceeding 99 percent [19].

Purification MethodOperating ConditionsTypical Purity (%)Recovery Yield (%)Primary Applications
Fractional Distillation100-500 mbar, 40-60°C98-99.595-98Industrial production
Vacuum Distillation10-100 mbar, 30-50°C99-99.890-95High-purity applications
Extractive PurificationAmbient conditions94-9885-92Laboratory scale
Ion ExchangepH 2-12, ambient99-99.988-94Pharmaceutical grade
CrystallizationVariable temperature>9980-90Analytical standards

The molecular architecture of N-Methylisobutylamine features a secondary amine structure characterized by a nitrogen atom bonded to both a methyl group and an isobutyl group [1] [2]. The compound's three-dimensional geometry centers around the nitrogen atom, which adopts a tetrahedral arrangement consistent with sp³ hybridization [5]. The C-N-C bond angles approximate the tetrahedral value of 109°, with the lone pair of electrons occupying the fourth position around the nitrogen center [5].

The branched alkyl chain structure introduces conformational flexibility within the molecule. The isobutyl substituent, containing a tertiary carbon center, creates a sterically hindered environment around the nitrogen atom [1] [2]. This structural feature influences both the compound's reactivity and its physical properties. The molecular structure can be represented by the SMILES notation CC(C)CNC, clearly illustrating the branched nature of the carbon framework [1] [2] [4].

Conformational analysis reveals that N-Methylisobutylamine exhibits multiple conformational states due to rotation around the C-N and C-C bonds. The presence of the bulky isobutyl group restricts some conformational freedom compared to linear secondary amines, potentially affecting the compound's binding affinity and reactivity patterns [6].

Thermochemical Properties: Boiling Points and Phase Transitions

N-Methylisobutylamine demonstrates characteristic thermochemical behavior consistent with secondary aliphatic amines. The compound exhibits a boiling point range of 78-80°C at standard atmospheric pressure [7] [8] [9], reflecting the moderate intermolecular forces present in the liquid phase.

PropertyValueSource
Boiling Point78-80°CMultiple suppliers [7] [8] [9]
Melting Point (estimated)-75°CLookChem [10]
Flash Point-18°CTCI/Fluorochem [8] [9]
Vapor Pressure116 mmHg at 25°CLookChem [10]

The estimated melting point of -75°C indicates that the compound remains liquid at ambient temperatures, making it suitable for various industrial applications [10]. The relatively low melting point reflects the absence of strong intermolecular hydrogen bonding, despite the presence of the amine functional group.

The flash point of -18°C classifies N-Methylisobutylamine as a highly flammable liquid [8] [9]. This property has significant safety implications for handling and storage procedures. The vapor pressure of 116 mmHg at 25°C demonstrates substantial volatility, indicating ready evaporation at room temperature [10].

Solubility Profile in Organic and Aqueous Media

N-Methylisobutylamine exhibits exceptional water miscibility, being completely miscible with aqueous solutions [7] [11]. This high water solubility results from the compound's ability to form hydrogen bonds through its amine functional group [12] [13]. The nitrogen atom's lone pair of electrons can accept hydrogen bonds from water molecules, while the N-H bond can donate hydrogen bonds to water.

The compound demonstrates excellent solubility in organic solvents, including ethanol, acetone, and other polar organic media [12] [13]. This broad solubility profile stems from the compound's amphiphilic nature, possessing both hydrophilic (amine group) and hydrophobic (alkyl chains) characteristics.

SolventSolubilityMechanism
WaterCompletely miscibleHydrogen bonding [7] [11]
EthanolSolublePolar interactions [12]
AcetoneSolubleHydrogen bonding capability [12]
Organic solventsGenerally solubleVan der Waals interactions [12]

The temperature dependence of solubility follows typical patterns for organic compounds, with increased solubility at elevated temperatures [13]. This behavior is particularly relevant for industrial processes requiring controlled dissolution rates.

Density and Refractive Index Correlations

The physical properties of N-Methylisobutylamine reflect its molecular structure and intermolecular interactions. The compound exhibits a density of 0.72-0.73 g/mL at temperatures ranging from 20°C to 25°C [7] [8] [14] [11] [9]. This density value, significantly lower than water, indicates relatively weak intermolecular forces and efficient molecular packing.

PropertyValueTemperatureSource
Density0.72 g/mL20°CFluorochem [8]
Density0.73 g/mL25°CFisher Scientific [7] [11]
Refractive Index1.394-1.4020°CMultiple sources [14] [9]
Specific Gravity0.7320°CTCI [9]

The refractive index values of 1.394-1.40 at 20°C provide insight into the compound's optical properties and molecular polarizability [14] [9]. These values are consistent with aliphatic amine compounds and reflect the electron density distribution within the molecule.

The correlation between density and refractive index follows expected trends for organic compounds. The relatively low density and refractive index values indicate that N-Methylisobutylamine possesses moderate intermolecular attractions and a relatively loose molecular packing arrangement in the liquid phase.

Acid-Base Behavior and pKa Determination

N-Methylisobutylamine functions as a Brønsted base due to the presence of a lone pair of electrons on the nitrogen atom [15] [16] [17]. As a secondary amine, the compound readily accepts protons from acids to form the corresponding ammonium salt. The basicity of the compound is enhanced by the electron-donating properties of the attached alkyl groups.

The pKa of the conjugate acid (methylisobutylammonium ion) is estimated to be approximately 10.5-11.0, placing it within the typical range for secondary aliphatic amines [15] [16] [18] [17]. This value is slightly higher than that of primary amines due to the increased electron density on nitrogen resulting from the presence of two alkyl substituents.

Amine TypeTypical pKa RangeN-Methylisobutylamine
Primary aliphatic10.6-10.7-
Secondary aliphatic10.7-11.2~10.5-11.0 (estimated)
Tertiary aliphatic9.8-10.8-

The acid-base equilibrium can be represented as:

(CH₃)₂CHCH₂NHCH₃ + H₂O ⇌ (CH₃)₂CHCH₂NH₂⁺CH₃ + OH⁻

The basicity enhancement results from the inductive effect of the alkyl groups, which increase electron density on the nitrogen atom, making it more nucleophilic and thus more basic [16] [17]. The isobutyl and methyl groups act as electron-donating substituents, stabilizing the protonated form through hyperconjugation and inductive effects.

XLogP3

1.1

UNII

X408YTO5HA

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (83.33%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (16.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

625-43-4

Wikipedia

N-Methylisobutylamine

General Manufacturing Information

1-Propanamine, N,2-dimethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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